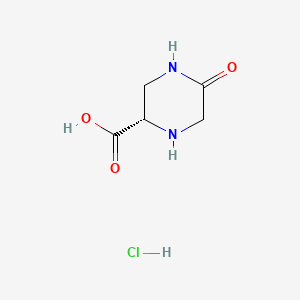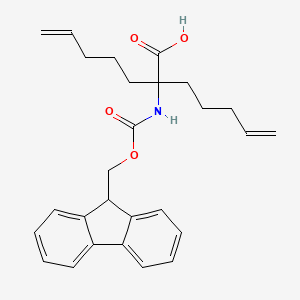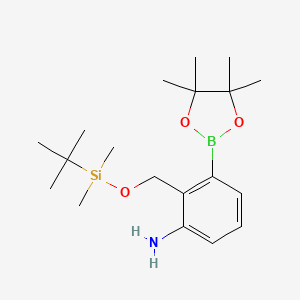![molecular formula C7H5BrN2 B592049 7-Bromoimidazo[1,5-a]pyridine CAS No. 865156-48-5](/img/structure/B592049.png)
7-Bromoimidazo[1,5-a]pyridine
概要
説明
“7-Bromoimidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 g/mol . This compound is part of the imidazopyridine class, which is known for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of these compounds often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “7-Bromoimidazo[1,5-a]pyridine” is characterized by an imidazo[1,5-a]pyridine core with a bromine atom at the 7th position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromoimidazo[1,5-a]pyridine” include a molecular weight of 197.03 g/mol, a topological polar surface area of 17.3 Ų, and a complexity of 129 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .
科学的研究の応用
Materials Science
Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .
Pharmaceutical Field
Imidazo[1,5-a]pyridine is a significant structural component of a large number of pharmaceuticals . Its derivatives have been used in the development of various drugs .
Optoelectronic Devices
These compounds have been used in the creation of optoelectronic devices . Their unique optical behaviors make them ideal for such applications .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the development of various types of sensors . Their unique properties allow them to respond to different stimuli, making them versatile for sensor applications .
Anti-Cancer Drugs
These compounds have shown promise in the development of anti-cancer drugs . Their unique biological properties have been leveraged in the creation of drugs that can target cancer cells .
6. Emitters for Confocal Microscopy and Imaging Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .
Agrochemicals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals . Its derivatives have been used in the development of various agrochemicals .
Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
将来の方向性
作用機序
Target of Action
Imidazo[1,5-a]pyridine derivatives have been noted for their wide range of pharmacological activities
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a variety of biological properties, suggesting that they may interact with multiple targets .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been reported to have a broad range of biological and pharmacological activities , suggesting that they may impact multiple biochemical pathways.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been reported to exhibit a variety of biological properties , suggesting that they may have multiple effects at the molecular and cellular levels.
特性
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDCOOMHHPUECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoimidazo[1,5-a]pyridine | |
CAS RN |
865156-48-5 | |
| Record name | 7-bromoimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

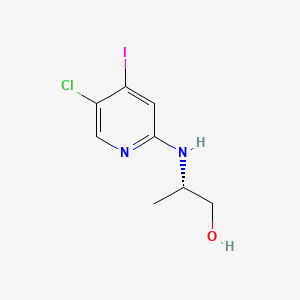
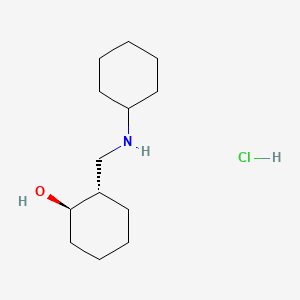


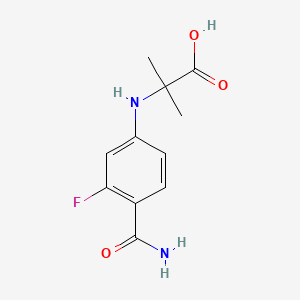
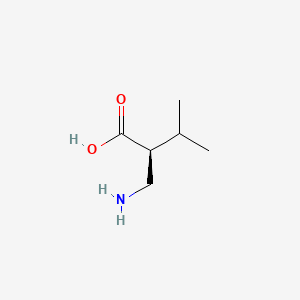
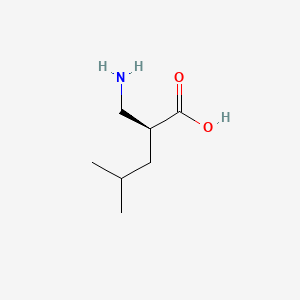
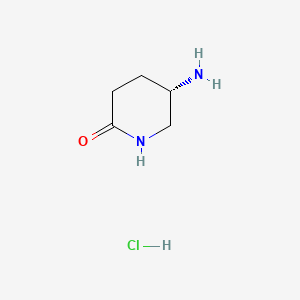
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)

